molecular formula C17H24N2O4S B2489680 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid CAS No. 37093-37-1

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid

Cat. No.: B2489680
CAS No.: 37093-37-1
M. Wt: 352.45
InChI Key: VZMZTMZQLSMEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is a benzoic acid derivative featuring dual piperidine substitutions: one at the 2-position (piperidin-1-yl) and a piperidine-1-sulfonyl group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. Its molecular formula is C₁₇H₂₂N₂O₄S, with a molecular weight of 350.43 g/mol . The compound is discontinued commercially, limiting current accessibility for research .

Properties

IUPAC Name

2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(21)15-13-14(24(22,23)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZTMZQLSMEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(Piperidin-1-yl)benzoic Acid Intermediate

The synthesis typically initiates with the displacement of a halogen atom at the 2-position of 5-halobenzoic acid. Patent data demonstrates that 5-bromo-2-fluorobenzoic acid reacts with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 89% conversion to 2-(piperidin-1-yl)-5-bromobenzoic acid. Critical parameters include:

  • Molar ratio : 1:1.2 (acid:piperidine) to minimize di-substitution byproducts
  • Base : Potassium carbonate (2.5 equivalents) for optimal deprotonation
  • Temperature control : Exceeding 90°C promotes decarboxylation, reducing yields by 15–20%

Sulfonylation at the 5-Position

The bromine atom at C5 is replaced via sulfonylation using piperidine-1-sulfonyl chloride. Commercial synthesis protocols specify:

  • Reagent : Piperidine-1-sulfonyl chloride (1.1 equivalents) in dichloromethane (DCM)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates the reaction to 4 hours
  • Workup : Sequential washes with 5% HCl (removes excess sulfonyl chloride) and saturated NaHCO₃ (neutralizes HCOOH byproducts)

Table 1: Comparative Yields for Sulfonylation Step

Conditions Solvent Time (h) Yield (%) Purity (%) Source
DMAP, DCM, 25°C DCM 4 72 98.5
No catalyst, THF, 40°C THF 8 58 95.2
Ultrasound-assisted, DCM DCM 2.5 68 97.8

Alternative Sulfurylation Pathways

Direct C–H Sulfonylation

Recent patents disclose a radical-mediated approach using peroxydisulfate (Na₂S₂O₈) and catalytic iron(III) chloride. Under microwave irradiation (150 W, 100°C), 2-(piperidin-1-yl)benzoic acid reacts with piperidine sulfinate to yield the target compound in 61% yield after 30 minutes. Limitations include:

  • Byproducts : 10–12% sulfonic acid derivatives from over-oxidation
  • Scale-up challenges : Exothermic decomposition risks above 500g batches

Grignard Reagent-Mediated Coupling

A scalable method employs 5-bromo-2-(piperidin-1-yl)benzoic acid and a Turbo Grignard reagent (iPrMgCl·LiCl). Key advantages include:

  • Ambient conditions : No cryogenic requirements vs. lithiation methods
  • Conversion efficiency : 92% substrate consumption in <2 hours
  • Workflow :
    • Generate magnesium intermediate at 25°C
    • Quench with piperidine-1-sulfonyl chloride (−10°C to prevent retro-Mannich side reactions)
    • Acidify with 2M HCl to precipitate product

Carboxylate Protection and Deprotection Strategies

Ester Protection

Methyl ester derivatives are frequently employed to prevent decarboxylation during sulfonylation. Experimental data shows:

  • Protection : 93% yield using SOCl₂/MeOH (1:3 v/v) at reflux
  • Deprotection : LiOH (2.5M in THF/H₂O) cleaves the ester in 89% yield

Chelation-Assisted Stabilization

Coordination with Mg²⁺ or Al³⁺ ions during sulfonylation reduces decarboxylation by 40–50%. Optimal conditions involve:

  • Additive : Mg(ClO₄)₂ (0.3 equivalents)
  • Solvent : Acetonitrile/water (9:1)
  • Yield improvement : 78% vs. 54% without chelation

Purification and Crystallization

Recrystallization Solvent Screening

Ethanol emerges as the optimal solvent for final product crystallization, producing needle-like crystals with:

  • Purity : 99.1% by HPLC
  • Recovery : 82% from crude material
  • Particle size : 50–100 μm (ideal for pharmaceutical formulation)

Table 2: Solvent Effects on Crystallization

Solvent Purity (%) Recovery (%) Crystal Habit
Ethanol 99.1 82 Needles
Acetone 97.5 75 Prisms
Ethyl Acetate 95.8 68 Amorphous aggregates

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) resolves common impurities:

  • Byproduct A : Unreacted 5-bromo intermediate (Rf = 0.42 vs. 0.35 for product)
  • Byproduct B : Di-sulfonylated derivative (Rf = 0.18)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Table 3: Reagent Cost per Kilogram of Product

Reagent Cost (USD/kg) Consumption (kg/kg product) Total Contribution
Piperidine 120 0.85 102
Piperidine-1-sulfonyl chloride 980 1.2 1176
DMF 25 8.7 217.5

Waste Stream Management

The synthesis generates 14 kg aqueous waste/kg product, primarily containing:

  • Inorganics : K₂CO₃ (32% w/w), NaCl (18% w/w)
  • Organics : Residual DMF (2.1% w/w), piperidine (0.7% w/w)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group attached to the piperidine ring facilitates nucleophilic substitution reactions. For example:

  • Amine Substitution : Piperidine or pyrrolidine can replace the sulfonyl-linked piperidine under basic conditions (e.g., KOH in DMF at 100°C) to form derivatives like 4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles .

  • Sulfonylation : Reactivity with sulfonyl chlorides (e.g., methylsulfonyl chloride) introduces additional sulfonyl groups, as seen in the synthesis of 5-(methylsulfonyl)-2-(piperidin-1-yl)benzoic acid .

Table 1: Representative Nucleophilic Substitution Conditions

ReagentConditionsProductYieldSource
PiperidineKOH, DMF, 100°C, 1–2 h4-(Piperidin-1-yl)-2H-pyran-3-carbonitrile58–79%
Methylsulfonyl chlorideRT, DCM, 12 h5-(Methylsulfonyl)benzoic acid derivative52–79%

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis and decarboxylation under specific conditions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, though direct examples are inferred from analogous benzoic acid derivatives .

  • Decarboxylation : Heating in the presence of Cu or quinoline catalysts removes CO₂, yielding aryl-sulfonylpiperidine derivatives .

Oxidation and Reduction

  • Oxidation : The piperidine ring can be oxidized using agents like KMnO₄ or H₂O₂ to form N-oxides, though direct evidence for this compound requires extrapolation from similar structures .

  • Reduction : The sulfonyl group is resistant to reduction, but LiAlH₄ may reduce adjacent carbonyl groups (e.g., in ester derivatives) .

Cyclization and Ring-Opening Reactions

Under microwave-assisted or thermal conditions, the compound participates in domino reactions:

  • Intramolecular Cyclization : Forms fused heterocycles (e.g., tetrahydronaphthalene derivatives) when reacted with cyclohexanone and malononitrile .

  • Ring-Opening : Acidic hydrolysis (e.g., HCl) cleaves intermediates like N,S-acetals to generate open-chain products .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonyl-piperidine motif interacts with biological targets:

  • Enzyme Inhibition : Competitively inhibits ERAP1 aminopeptidase (IC₅₀ ~10 µM) via sulfamoyl group coordination to zinc ions .

  • Substrate Hydrolysis : Resists proteolytic cleavage in physiological conditions, as shown in LC-MS studies of peptide hydrolysis .

Stability and Degradation

  • Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes above 200°C .

  • Photodegradation : UV exposure induces sulfonyl group cleavage, forming piperidine and benzoic acid fragments .

Scientific Research Applications

Organic Synthesis

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions—such as nucleophilic substitutions and sulfonylation—enables the creation of compounds with tailored properties for specific applications in research and industry .

The compound has garnered attention for its potential pharmacological properties, particularly due to the piperidine rings that can interact with biological targets:

  • Pain Management : Research indicates that compounds with piperidine structures may exhibit analgesic properties, making this compound a candidate for pain relief therapies .
  • Neurological Disorders : The interaction of the piperidine moieties with neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can demonstrate antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized compounds based on piperidine derivatives. The results revealed that several derivatives exhibited strong inhibitory activity against bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research has indicated that this compound can inhibit key enzymes such as acetylcholinesterase and urease. These findings highlight its potential in treating diseases associated with enzyme dysregulation, such as Alzheimer’s disease and certain infections .

Material Science

In the industrial sector, this compound is explored for developing new materials, including polymers and resins. Its structural properties allow it to be incorporated into various formulations to enhance performance characteristics such as durability and chemical resistance .

Pharmaceutical Development

The compound's unique structure positions it as a promising candidate for drug development. Its ability to mimic natural ligands may facilitate the design of novel therapeutics targeting specific receptors or enzymes involved in various diseases .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine rings can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. This can lead to effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Unique Features/Applications
2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid C₁₇H₂₂N₂O₄S - Piperidin-1-yl (C₂)
- Piperidine-1-sulfonyl (C₅)
350.43 Dual piperidine groups enhance binding affinity; potential for multitarget interactions .
2,4-Dichloro-5-(piperidine-1-sulfonyl)benzoic acid C₁₂H₁₃Cl₂NO₄S - Cl (C₂, C₄)
- Piperidine-1-sulfonyl (C₅)
326.20 Chlorine substituents increase lipophilicity; may improve membrane permeability .
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid C₁₄H₁₉NO₅S - OCH₃ (C₂)
- 4-Methylpiperidine-1-sulfonyl (C₅)
313.40 Methoxy group enhances solubility; methyl-piperidine alters steric bulk .
trans-2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulphonyl]benzoic acid C₁₄H₁₈ClNO₄S - Cl (C₂)
- 3,5-Dimethylpiperidine-1-sulfonyl (C₅)
331.82 Chlorine and dimethyl groups optimize receptor selectivity; studied in enzyme inhibition .
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate C₂₀H₂₁ClN₂O₅S - Phenacyl ester (COOCH₂C₆H₅)
- Cl (C₂)
- Piperidine-1-sulfonyl (C₅)
436.91 Ester derivative improves bioavailability; used in prodrug design .

Key Research Findings and Functional Insights

Electronic and Steric Effects

  • Dual Piperidine Groups : The target compound’s dual piperidine moieties likely enhance its basicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .
  • Methoxy Groups (e.g., in 2-methoxy analog): Improve aqueous solubility but may reduce metabolic stability due to demethylation risks .

Biological Activity

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid core with piperidine and sulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

  • Molecular Formula : C17H24N2O4S
  • Molecular Weight : 352.45 g/mol
  • CAS Number : 37093-37-1

The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine rings, which can mimic natural ligands and interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways, such as enzyme inhibition or receptor signaling alterations .

1. Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonyl functionalities exhibit significant antibacterial effects. In comparative studies, derivatives have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains . The sulfonamide group is particularly noted for its role in enhancing antibacterial properties.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for various enzymes. For instance, it has been linked to inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

3. Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Screening

A series of synthesized compounds bearing piperidine moieties were screened for antibacterial activity. The most potent derivatives demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against selected bacterial strains, indicating substantial potential for developing new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, several compounds similar to this compound were tested against urease and AChE. The results showed strong inhibitory activity, suggesting that modifications in the piperidine structure could enhance pharmacological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable ActivityRemarks
2-(Piperidin-1-yl)benzoic acidLacks sulfonyl groupLower versatilityLess effective in biological applications
5-(Piperidine-1-sulfonyl)benzoic acidLacks second piperidine ringReduced activityLimited scope for functionalization
2-(Morpholin-1-yl)-5-(morpholine-1-sulfonyl)benzoic acidMorpholine rings instead of piperidineAltered propertiesMay exhibit different biological effects

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Sulfonylation : Reacting 5-amino-benzoic acid derivatives with piperidine-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours). Excess base (e.g., triethylamine) is used to neutralize HCl byproducts .
  • Piperidine Substitution : Introducing the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) using piperidine in polar aprotic solvents (e.g., DMF, 80–100°C, 12–24 hours). Microwave-assisted synthesis may reduce reaction times .
    Validation : Monitor intermediates via TLC (silica gel, UV detection) and confirm final product purity through HPLC (C18 column, methanol/buffer mobile phase) .

Basic: How can HPLC be optimized for purity assessment of this compound?

Methodological Answer:
Use reverse-phase HPLC with the following parameters:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol and buffer (65:35 v/v). The buffer consists of 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted to pH 4.6 with glacial acetic acid .
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 254 nm.
    System Suitability : Ensure resolution (R > 2.0) between the target compound and impurities. Pre-column equilibration (≥30 minutes) is critical for reproducibility .

Basic: What crystallographic techniques confirm the compound’s structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystal Growth : Recrystallize from ethanol/water (7:3) at 4°C.
  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL-97 for structure solution. Typical metrics: R-factor < 0.05, mean σ(C–C) = 0.001 Å .
    Complementary Methods : Pair with FT-IR (carbonyl stretch ~1700 cm⁻¹) and ¹³C NMR (δ ~165 ppm for carboxylic acid) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to resolve discrepancies between NMR and X-ray data during structural elucidation?

Methodological Answer:

  • Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., piperidine ring puckering). Compare temperature-dependent NMR (25–60°C) to SCXRD static structures .
  • Tautomerism : Check for sulfonyl group tautomerism via ¹H-¹⁵N HMBC NMR to confirm bonding patterns .
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and overlay with X-ray coordinates to identify dynamic vs. static distortions .

Advanced: What strategies improve sulfonylation reaction yields?

Methodological Answer:

  • Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate sulfonylation .
  • Solvent Optimization : Replace DCM with THF for better solubility of sulfonyl chloride intermediates.
  • Quenching : Use ice-cold water to minimize hydrolysis of the sulfonamide product. Yields typically increase from 60% to 85% .

Advanced: How can computational modeling predict solubility and stability?

Methodological Answer:

  • Solubility Parameters : Use Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., DMSO, ethanol).
  • Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and correlate with DFT-calculated bond dissociation energies (BDEs) of the sulfonyl group .
  • pKa Prediction : Employ MarvinSketch to estimate carboxylic acid pKa (~2.5), guiding buffer selection for formulation .

Advanced: How to address low solubility in aqueous buffers?

Methodological Answer:

  • Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Salt Formation : Convert the carboxylic acid to a sodium salt (react with NaOH in methanol) for improved bioavailability .
  • Nanoformulation : Prepare liposomal suspensions using phosphatidylcholine/cholesterol (7:3 molar ratio) .

Advanced: What are key considerations for interpreting high-resolution mass spectrometry (HRMS) data?

Methodological Answer:

  • Adduct Formation : Account for [M+H]⁺ (m/z 409.18) and [M+Na]⁺ (m/z 431.17) peaks. Use ESI+ mode with 0.1% formic acid in mobile phase .
  • Isotopic Patterns : Verify sulfur (⁴.4% ³⁴S) and chlorine (if present) isotopic signatures to distinguish from impurities .
  • Fragmentation : Compare MS/MS fragments (e.g., m/z 292.10 for benzoic acid cleavage) with in silico tools (e.g., MassFrontier) .

Advanced: How to design stability-indicating assays for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 M HCl (2 hours), 0.1 M NaOH (2 hours), and UV light (254 nm, 48 hours). Monitor degradation products via UPLC-PDA .
  • Validation Parameters : Include specificity, linearity (R² > 0.999), and LOD/LOQ (≤0.1% w/w) per ICH Q2(R1) guidelines .
  • Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation .

Tables

Table 1: HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol:Buffer (65:35)
Buffer Composition6.8 g NaOAc + 16.22 g C8H17NaO3S in 1 L H2O
pH4.6 (adjusted with glacial acetic acid)
Flow Rate1.0 mL/min
DetectionUV 254 nm

Table 2: Crystallographic Data Metrics

ParameterValue
Temperature (K)100
Radiation (λ, Å)0.71073 (Mo-Kα)
R-factor<0.05
Mean σ(C–C) (Å)0.001
Data/Parameter Ratio24.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.